3-methyl-7-(3-methylbutyl)-8-{4-[(4-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Overview
Description
3-methyl-7-(3-methylbutyl)-8-{4-[(4-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-7-(3-methylbutyl)-8-{4-[(4-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the Purine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions: Introduction of the 3-methyl and 7-(3-methylbutyl) groups can be done via alkylation reactions using suitable alkyl halides.
Piperazine Substitution: The 8-position substitution with the piperazine derivative is typically achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes:
Catalysis: Use of catalysts to improve reaction efficiency.
Green Chemistry: Implementation of environmentally friendly solvents and reagents.
Process Optimization: Scaling up the reaction while maintaining control over reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-methyl-7-(3-methylbutyl)-8-{4-[(4-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing ketones to alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water, depending on the reaction requirements.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
3-methyl-7-(3-methylbutyl)-8-{4-[(4-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-7-(3-methylbutyl)-8-{4-[(4-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors, leading to modulation of cellular signaling pathways.
Pathways: Involvement in key biochemical pathways, affecting cellular functions and processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-methyl-7-(3-methylbutyl)-8-{4-[(4-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-methyl-7-(3-methylbutyl)-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O2/c1-16(2)9-10-29-19-20(26(4)23(31)25-21(19)30)24-22(29)28-13-11-27(12-14-28)15-18-7-5-17(3)6-8-18/h5-8,16H,9-15H2,1-4H3,(H,25,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UERJTQNAHOCGTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C3=NC4=C(N3CCC(C)C)C(=O)NC(=O)N4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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